molecular formula C15H15N3O3 B5250672 N-(3-methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

N-(3-methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B5250672
M. Wt: 285.30 g/mol
InChI Key: SUEMDUOTJLBSTK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a diamide compound featuring a 3-methoxyphenyl group and a pyridin-2-ylmethyl substituent linked via an ethanediamide backbone. This structure combines aromatic and heteroaromatic moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-7-4-6-11(9-13)18-15(20)14(19)17-10-12-5-2-3-8-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMDUOTJLBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, with the CAS number 903257-39-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O3C_{15}H_{15}N_{3}O_{3} with a molecular weight of 273.30 g/mol. The compound features a methoxy group attached to a phenyl ring and a pyridine moiety linked through an ethanediamide structure.

PropertyValue
Molecular FormulaC15H15N3O3C_{15}H_{15}N_{3}O_{3}
Molecular Weight273.30 g/mol
CAS Number903257-39-6

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Its interaction with specific molecular targets involved in cancer pathways, such as histone methyltransferases, has been noted .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibacterial agents .
  • Neuroprotective Effects : Some studies have suggested that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability in breast and colon cancer cells, with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the inhibition of the EZH2 enzyme, which plays a crucial role in gene silencing associated with cancer progression .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several pathogenic bacteria. The findings indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been investigated for its potential therapeutic properties.

Potential Therapeutic Effects :

  • Anti-inflammatory : Studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activities : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, potentially acting as an anticancer agent.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation, suggesting its potential use in cancer therapy .

Biological Studies

The compound is utilized in biological studies to understand its interaction with specific molecular targets.

Mechanism of Action :

  • It may function as an enzyme inhibitor or receptor modulator, altering biological pathways involved in disease processes.

Case Study: Enzyme Inhibition

Research demonstrated that this compound inhibits certain enzymes associated with metabolic pathways, which could be beneficial in managing metabolic disorders .

Materials Science

In materials science, this compound is explored for its unique properties that can be harnessed in the development of advanced materials.

Applications :

  • Conductive Materials : Its structure allows for potential applications in creating conductive polymers.
  • Fluorescent Materials : The compound's properties may also be exploited in developing fluorescent materials for various applications.

Chemical Biology

In chemical biology, this compound serves as a chemical probe to study cellular processes.

Research Focus :

  • The compound is used to investigate its effects on cellular signaling pathways and gene expression, providing insights into its biological roles and potential therapeutic uses.

Case Study: Cellular Signaling

A study highlighted how this compound influences signaling pathways in neuronal cells, suggesting implications for neurodegenerative disease research .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnti-inflammatory, AnticancerSignificant cytotoxicity in cancer cell lines
Biological StudiesEnzyme inhibitionInhibits metabolic enzymes
Materials ScienceConductive and fluorescent materialsPotential for advanced material development
Chemical BiologyChemical probes for cellular studiesInfluences neuronal signaling pathways

Comparison with Similar Compounds

N-(2-Methylpropyl)-N'-[(pyridin-2-yl)methyl]ethanediamide ()

Structural Differences :

  • Substituents : The 3-methoxyphenyl group in the target compound is replaced by a 2-methylpropyl (isobutyl) group.
  • Electronic Effects : The methoxy group in the target compound increases polarity and π-electron density, whereas the isobutyl group is purely lipophilic.
  • Molecular Weight :
    • Target Compound (C₁₅H₁₇N₃O₃): Estimated molecular weight ≈ 287.32 g/mol.
    • Analog (C₁₂H₁₇N₃O₂): Molecular weight = 235.29 g/mol .

Physicochemical Properties :

  • Solubility : The methoxy group likely enhances aqueous solubility compared to the isobutyl analog, which is more suited for lipid-rich environments.
  • Synthesis : Both compounds may share similar synthetic routes (e.g., coupling amines with ethanedioyl chloride), but the 3-methoxyaniline precursor would require careful handling to preserve the methoxy group during reactions .

N-(5-Chloropyridin-2-yl)-N-[(cyclohexyl derivative)]ethanediamide ()

Structural Differences :

  • Pyridine Substitution : The target compound’s pyridin-2-ylmethyl group contrasts with the 5-chloropyridin-2-yl group in this analog.
  • Bulkiness : The cyclohexyl-carbamoyl substituent in the analog introduces steric hindrance absent in the target compound.

Functional Implications :

  • Bioactivity : Chlorinated pyridines often exhibit enhanced metabolic stability, whereas methoxy groups may improve binding to targets like serotonin or adrenergic receptors .

4-Methyl-N-(3-methylphenyl)pyridin-2-amine ()

Structural Differences :

  • Backbone : This compound is a pyridin-2-amine derivative rather than an ethanediamide.
  • Substituents : Lacks the ethanediamide linkage and features a 3-methylphenyl group.

Key Contrasts :

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
N-(3-Methoxyphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide C₁₅H₁₇N₃O₃ 287.32 3-Methoxyphenyl, pyridin-2-ylmethyl Moderate (polar solvents)
N-(2-Methylpropyl)-N'-[(pyridin-2-yl)methyl]ethanediamide C₁₂H₁₇N₃O₂ 235.29 2-Methylpropyl, pyridin-2-ylmethyl Low (non-polar solvents)
N-(5-Chloropyridin-2-yl)-N-[(cyclohexyl)]ethanediamide C₂₀H₂₄ClN₅O₃ 418.89 5-Chloropyridin-2-yl, cyclohexyl-carbamoyl Low (steric hindrance)

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